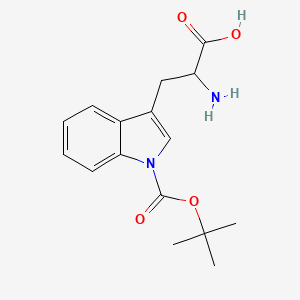
t-Butoxycarbonyl-l-trp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butoxycarbonyl-l-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis, as it prevents unwanted reactions at the amino group during the formation of peptide bonds. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Tryptophan: The synthesis of t-Butoxycarbonyl-l-tryptophan typically begins with the protection of the amino group of l-tryptophan.
Industrial Production Methods: Industrially, the process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The indole ring of tryptophan can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction: The indole ring can also be oxidized to form various products, although these reactions are less common in the context of Boc-protected tryptophan.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nitrating agents, halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Deprotection: l-Tryptophan.
Substitution: Halogenated or nitrated tryptophan derivatives.
Oxidation: Oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: t-Butoxycarbonyl-l-tryptophan is widely used in the synthesis of peptides, where the Boc group protects the amino group during the formation of peptide bonds.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and in the development of new therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
The primary role of t-Butoxycarbonyl-l-tryptophan is as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Vergleich Mit ähnlichen Verbindungen
- t-Butoxycarbonyl-l-alanine
- t-Butoxycarbonyl-l-phenylalanine
- t-Butoxycarbonyl-l-lysine
Uniqueness:
- Indole Ring: The presence of the indole ring in t-Butoxycarbonyl-l-tryptophan makes it unique compared to other Boc-protected amino acids. This ring can participate in various chemical reactions, providing additional versatility in synthetic applications.
- Fluorescence: The indole ring also imparts fluorescence properties, which can be useful in biochemical assays and studies.
Eigenschaften
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)





![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
